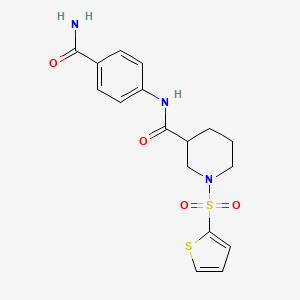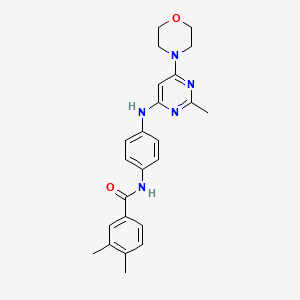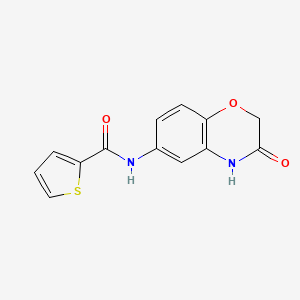![molecular formula C12H9N3OS3 B14982738 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B14982738.png)
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its structural complexity, which includes both thiophene and thiadiazole moieties.
准备方法
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate thiadiazole precursors. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
化学反应分析
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an anti-glaucoma agent.
What sets this compound apart is its unique combination of thiophene and thiadiazole moieties, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C12H9N3OS3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3OS3/c1-7-4-5-8(18-7)10-13-12(19-15-10)14-11(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,14,15,16) |
InChI 键 |
VNCOFKPMUFVLST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14982663.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B14982673.png)
![Ethyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14982680.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14982685.png)

![ethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14982703.png)
![N-(2,5-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982712.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B14982721.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide](/img/structure/B14982731.png)


![N,N,2-Trimethyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B14982744.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14982750.png)
